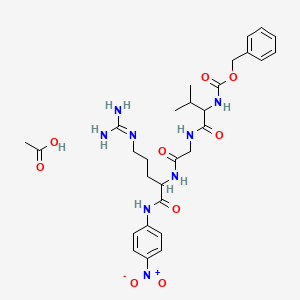

Z-Val-Gly-Arg-p-nitroanilide acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Z-Val-Gly-Arg-p-nitroanilide acetate: is a synthetic peptide substrate commonly used in biochemical research. It is composed of the amino acids valine, glycine, and arginine, linked to a p-nitroanilide group. This compound is often utilized as a chromogenic substrate for protease assays, particularly for enzymes like trypsin and urokinase .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Gly-Arg-p-nitroanilide acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The p-nitroanilide group is introduced at the final stage of the synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

化学反应分析

Chemical Reactions of Z-Val-Gly-Arg-p-nitroanilide Acetate

This compound is a synthetic substrate commonly used in biochemical assays, particularly for proteases like trypsin. It comprises a peptide sequence (Val-Gly-Arg) linked to a p-nitroanilide moiety, which acts as a chromogenic marker. The acetate form enhances the compound's solubility and stability in aqueous solutions, making it suitable for enzymatic reactions.

Hydrolysis by Proteolytic Enzymes

The primary chemical reaction involving this compound is its hydrolysis by proteolytic enzymes. Enzymes such as trypsin cleave the compound, releasing the p-nitroanilide group. This release results in a measurable increase in absorbance at 405 nm, which is crucial for monitoring protease activity in biological and clinical studies.

The hydrolysis reaction can be summarized as follows:

This compound + Protease → Z-Val-Gly-Arg + p-nitroaniline

This reaction is vital for quantifying enzymatic activity, especially in enzyme kinetics and protease inhibitor research.

Interaction with Serine Proteases

This compound exhibits significant biological activity as a substrate for serine proteases, particularly trypsin. Studies have demonstrated that this compound interacts specifically with serine proteases, and these interactions can be characterized using kinetic parameters such as Michaelis-Menten constants. These parameters provide insights into enzyme specificity and efficiency. Furthermore, this substrate has been employed to study the effects of various inhibitors on protease activity, enhancing our understanding of enzyme regulation.

Substrate Specificity

The uniqueness of this compound lies in its specific sequence and the presence of valine, which enhances its selectivity towards certain proteases compared to other substrates.

Requirements for Synthetic Substrates

For synthetic substrates used in measuring enzymes, it is important to satisfy four key criteria :

-

High sensitivity

-

Specificity for the enzyme

-

Good solubility in aqueous or biological testing solutions

-

Easy detectability of the decomposition product

科学研究应用

Z-Val-Gly-Arg-p-nitroanilide acetate is a synthetic compound widely used as a substrate in biochemical assays, particularly for proteases like trypsin. It consists of a peptide sequence (Val-Gly-Arg) linked to a p-nitroanilide moiety, which serves as a chromogenic marker. The acetate form enhances its solubility and stability in aqueous solutions, making it suitable for various enzymatic reactions.

Applications

Z-Val-Gly-Arg-pNA acetate salt is widely utilized in research . This compound serves a crucial role in various scientific applications:

Biochemical Assays

- It serves as a substrate in enzyme assays, particularly for studying proteases .

- Its specificity allows researchers to measure enzyme activity accurately, which is crucial in drug development .

- It serves as a substrate for measuring protease activity in various biological samples.

- The compound is particularly effective for trypsin, which cleaves after the arginine residue.

- When cleaved by enzymes such as trypsin, the p-nitroanilide group is released, resulting in a measurable increase in absorbance at 405 nm.

- The release of p-nitroaniline upon hydrolysis provides a quantitative measure of enzymatic activity, making it valuable in research focused on enzyme kinetics and protease inhibitors.

Peptide Synthesis

- It is used in the synthesis of peptides, facilitating the creation of complex molecules for therapeutic applications .

- The stability and reactivity of this compound make it a valuable building block in peptide chemistry .

- The synthesis of this compound typically involves solid-phase peptide synthesis techniques.

- This method allows for precise control over the sequence and modifications of the peptide.

Drug Development

- In pharmaceutical research, it aids in the design of inhibitors targeting specific enzymes .

- Its structure allows for modifications that can enhance efficacy and selectivity, addressing challenges in creating effective drugs .

- The compound aids in the development of drugs.

Diagnostic Tools

- This chemical is incorporated into diagnostic assays, particularly in detecting diseases related to protease activity .

- Its application in diagnostics helps in early disease detection and monitoring treatment responses .

Research on Protein Interactions

- It is utilized to study protein-protein interactions, providing insights into cellular mechanisms .

- Understanding these interactions is vital for developing targeted therapies in various diseases .

Studying Proteases

- Z-Val-Gly-Arg-pNA acetate salt is often utilized in the design of substrates for enzyme assays, especially in the context of studying proteases .

Chemical Reaction

The primary chemical reaction involving this compound is its hydrolysis by proteolytic enzymes.

Additional Information

作用机制

The mechanism of action of Z-Val-Gly-Arg-p-nitroanilide acetate involves its hydrolysis by proteases. The enzyme binds to the substrate and catalyzes the cleavage of the peptide bond between arginine and p-nitroanilide. This reaction releases p-nitroaniline, which can be detected spectrophotometrically. The rate of p-nitroaniline formation is proportional to the protease activity, allowing for quantitative measurement .

相似化合物的比较

Z-Gly-Pro-Arg-p-nitroanilide acetate: Another chromogenic substrate used for protease assays.

N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride: Used for studying the activity of different proteases.

Sar-Pro-Arg-p-nitroanilide dihydrochloride: A substrate for specific protease assays.

Uniqueness: Z-Val-Gly-Arg-p-nitroanilide acetate is unique due to its specific amino acid sequence, which makes it a suitable substrate for certain proteases like trypsin and urokinase. Its chromogenic nature allows for easy detection and quantification of protease activity, making it a valuable tool in biochemical research .

生物活性

Z-Val-Gly-Arg-p-nitroanilide acetate, commonly referred to as Z-VGR-pNA, is a synthetic peptide substrate primarily recognized for its role in biochemical assays involving serine proteases, particularly urokinase-type plasminogen activators (uPA). This compound is pivotal in the study of various biological processes, including coagulation, inflammation, and tissue remodeling.

- Molecular Formula : C₃₃H₄₃N₅O₈

- Molecular Weight : 584.27 g/mol

- CAS Number : 78333-16-1

- Purity : >96%

- Storage Conditions : -20 °C or below

Z-VGR-pNA serves as a colorimetric substrate for urokinase, which cleaves plasminogen to generate plasmin, a crucial enzyme in the fibrinolytic system. The enzymatic activity can be quantified by measuring the release of p-nitroaniline (pNA) at an absorbance of 405 nm. The reaction proceeds as follows:

1. Urokinase Activity

Z-VGR-pNA is extensively utilized to assess urokinase activity due to its specificity and sensitivity. Urokinase cleaves this substrate, releasing pNA, which can be quantitatively measured. Studies have shown that the kinetic parameters Km and Vmax for urokinase with Z-VGR-pNA are crucial for understanding its catalytic efficiency under various conditions .

2. Proteolytic Enzyme Studies

The compound is also employed in studying other serine proteases. For instance, research indicates that Z-VGR-pNA can be hydrolyzed by prolyl oligopeptidases (POPs), with varying efficiencies based on the amino acid composition at specific sites within the substrate .

| Enzyme Type | Substrate | Hydrolysis Efficiency |

|---|---|---|

| Urokinase | Z-VGR-pNA | High |

| Prolyl Oligopeptidase | Z-Gly-Pro-pNA | Moderate |

3. Case Studies

Several studies highlight the biological implications of Z-VGR-pNA:

- Thrombin Activation : In experiments assessing thrombin formation from prothrombin using Z-VGR-pNA as a substrate, it was observed that this compound effectively facilitated the measurement of thrombin activity in plasma samples .

- Inflammation Models : Intraplantar injection studies have demonstrated that proteases activated by inflammatory mediators can cleave Z-VGR-pNA, thereby indicating its utility in models of pain and inflammation .

Research Findings

Recent studies have explored the broader implications of Z-VGR-pNA in various biological contexts:

- Anticoagulant Properties : The use of Z-VGR-pNA has been linked to understanding anticoagulant mechanisms in vivo, showing potential therapeutic applications in thrombosis prevention .

- Inhibition Studies : Various inhibitors have been tested against the hydrolysis of Z-VGR-pNA, providing insights into the regulatory mechanisms governing protease activity .

属性

分子式 |

C29H40N8O9 |

|---|---|

分子量 |

644.7 g/mol |

IUPAC 名称 |

acetic acid;benzyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C27H36N8O7.C2H4O2/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41;1-2(3)4/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30);1H3,(H,3,4) |

InChI 键 |

OOVPFYDKQBSPHP-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2.CC(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。